molecular formula C4H12ClNO B2402242 (R)-2-(Methylamino)propan-1-ol hydrochloride CAS No. 152230-64-3

(R)-2-(Methylamino)propan-1-ol hydrochloride

Cat. No.: B2402242
CAS No.: 152230-64-3
M. Wt: 125.6
InChI Key: ZDLYDAGNAVKVBZ-PGMHMLKASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Methylamino)propan-1-ol hydrochloride (CAS: 152230-64-3, C₄H₁₂ClNO, MW: 125.60 g/mol) is a chiral secondary alcohol featuring a methylamino group at the second carbon and a hydroxyl group at the first carbon of the propanol backbone . Its physicochemical properties include high water solubility (due to the hydrochloride salt) and stability at room temperature under controlled conditions .

Properties

IUPAC Name

(2R)-2-(methylamino)propan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLYDAGNAVKVBZ-PGMHMLKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Methylamino)propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of acetone with methylamine, followed by the reduction of the resulting imine with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the imine intermediate.

Industrial Production Methods

On an industrial scale, the production of ®-2-(Methylamino)propan-1-ol hydrochloride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of the starting materials, the optimization of reaction conditions, and the isolation and crystallization of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(Methylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Amines and alcohols.

    Substitution: Various substituted amino alcohols and their derivatives.

Scientific Research Applications

Pharmaceutical Synthesis

One of the primary applications of (R)-2-(Methylamino)propan-1-ol hydrochloride is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway includes the condensation of (R)-2-(Methylamino)propan-1-ol with other organic compounds to form more complex structures essential for therapeutic efficacy .

Chiral Resolution

The compound is also utilized in chiral resolution processes, which are crucial for the production of enantiomerically pure drugs. The ability to resolve racemic mixtures into their individual enantiomers allows for the development of drugs with improved safety and efficacy profiles . The diastereomeric salt formation method using optically active acids is one approach employed for this purpose .

Ligand Development

Research has demonstrated that (R)-2-(Methylamino)propan-1-ol hydrochloride can serve as a ligand in virtual screening processes aimed at discovering new drug candidates. Its ability to interact with various biological targets makes it a valuable component in computational drug design methodologies .

Biological Studies

The compound has been studied for its biological activities, including potential neuroprotective effects. Investigations into its mechanism of action may provide insights into new therapeutic strategies for neurological disorders .

Case Study 1: Synthesis of Duloxetine

A significant case study involves the synthesis of Duloxetine from (R)-2-(Methylamino)propan-1-ol hydrochloride. The process includes several steps:

  • Condensation : The compound reacts with a naphthalene derivative.
  • Demethylation : This step involves removing methyl groups to yield Duloxetine.
  • Purification : The final product undergoes purification to achieve the desired optical purity.

This multi-step synthesis highlights the importance of (R)-2-(Methylamino)propan-1-ol hydrochloride as a critical precursor in pharmaceutical manufacturing .

Case Study 2: Chiral Resolution Techniques

Another notable study focused on developing efficient methods for resolving racemic mixtures of (R)-2-(Methylamino)propan-1-ol hydrochloride using optically active acids such as mandelic acid and tartaric acid. The study reported high yields and optical purities, demonstrating the effectiveness of these techniques in producing enantiomerically pure substances necessary for drug development .

Mechanism of Action

The mechanism of action of ®-2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of amino alcohols, which are structurally and pharmacologically diverse. Below is a systematic comparison with key analogs:

Substituted Propanol Derivatives

a. (-)-Pseudoephedrine Hydrochloride (CAS: 345-78-8)
  • Structure: (1R,2R)-2-(Methylamino)-1-phenylpropan-1-ol hydrochloride .
  • Key Differences : Incorporates a phenyl ring at C1, enhancing lipophilicity and central nervous system (CNS) penetration.
  • Pharmacology : Sympathomimetic decongestant acting via α-adrenergic receptor agonism .
  • Stability : Stable in plasma, with established pharmacokinetic profiles .
b. d-Ephedrine Hydrochloride (CAS: 24221-86-1)
  • Structure: (1S,2R)-2-Methylamino-1-phenylpropan-1-ol hydrochloride .
  • Key Differences : Stereoisomer of pseudoephedrine; altered CNS activity due to (1S,2R) configuration .
  • Pharmacology: Bronchodilator and stimulant via norepinephrine release .

Comparison with Target Compound :

  • The absence of a phenyl group in (R)-2-(Methylamino)propan-1-ol hydrochloride reduces lipophilicity, limiting CNS activity compared to pseudoephedrine or ephedrine .

Cathinone Derivatives

a. Methcathinone (MC) Hydrochloride
  • Structure: 2-(Methylamino)-1-phenyl-1-propanone hydrochloride .
  • Key Differences : Ketone group at C1 instead of hydroxyl, increasing lipophilicity and metabolic stability.
  • Pharmacology : Potent dopamine reuptake inhibitor with neurotoxic effects at high doses .
b. 4-Fluoromethcathinone (4-FMC) Hydrochloride
  • Structure: (R/S)-1-(4-Fluorophenyl)-2-(methylamino)propan-1-one hydrochloride .
  • Key Differences : Fluorine substitution enhances metabolic resistance and serotonin receptor affinity .

Comparison with Target Compound :

  • The hydroxyl group in the target compound reduces stimulant activity compared to cathinones, which exhibit pronounced psychostimulant effects due to β-keto functionality .

Heterocyclic Variants

a. (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Hydrochloride
  • Structure : Thiophene ring replaces aliphatic chain at C1 .

Comparison with Target Compound :

  • Thiophene incorporation may enhance binding to sulfur-containing enzymes or receptors, a feature absent in the target compound .

Halogenated Derivatives

a. (R)-1-Amino-3-chloro-2-propanol Hydrochloride
  • Structure : Chlorine substituent at C3 .
  • Key Differences : Chlorine increases molecular weight (MW: 144.58 g/mol) and may confer cytotoxic properties .

Comparison with Target Compound :

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Molecular Formula MW (g/mol) Key Functional Groups Pharmacological Activity
Target Compound C₄H₁₂ClNO 125.60 -OH, -NHCH₃ Research use only
(-)-Pseudoephedrine HCl C₁₀H₁₆ClNO 201.70 -OH, -NHCH₃, Ph Decongestant
Methcathinone HCl C₁₀H₁₂ClNO 197.66 -C=O, -NHCH₃, Ph CNS stimulant
4-FMC HCl C₁₀H₁₁ClFNO 215.65 -C=O, -NHCH₃, 4-F-Ph Serotonergic activity
(R)-1-Amino-3-chloro-2-propanol HCl C₃H₉Cl₂NO 144.58 -OH, -NH₂, -Cl Cytotoxicity (hypothesized)

Biological Activity

(R)-2-(Methylamino)propan-1-ol hydrochloride, a chiral compound with the chemical formula C₄H₁₂ClNO and CAS number 152230-64-3, has garnered attention for its potential biological activities, particularly concerning neurotransmitter systems. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.

  • Molecular Weight : Approximately 125.6 g/mol
  • Solubility : Very soluble in water (up to 41.1 mg/ml)
  • Chirality : Exists as a hydrochloride salt, enhancing stability and solubility

Preliminary studies indicate that (R)-2-(Methylamino)propan-1-ol hydrochloride may influence the central nervous system due to its structural similarity to other psychoactive compounds. It is hypothesized that the compound interacts with serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. However, further research is necessary to elucidate the specific mechanisms of action and therapeutic potential.

Biological Activity Overview

The biological activity of (R)-2-(Methylamino)propan-1-ol hydrochloride has been investigated in various contexts:

  • Neurotransmitter Interactions :
    • Initial findings suggest binding affinity to serotonin and dopamine receptors.
    • Potential applications in treating conditions related to neurotransmitter imbalances.
  • Antiviral Properties :
    • Studies have indicated that certain enantiomers of similar compounds exhibit antiviral activity against enteroviruses, suggesting a possible pathway for further investigation into the antiviral effects of (R)-2-(Methylamino)propan-1-ol hydrochloride .
  • Pharmaceutical Applications :
    • The compound's unique structure and high solubility make it a promising candidate for pharmaceutical development, particularly in neuropharmacology.

Table 1: Comparative Binding Affinity of Similar Compounds

Compound NameCAS NumberBinding AffinityNotes
(R)-2-(Methylamino)propan-1-ol hydrochloride152230-64-3TBDPotential interactions with neurotransmitter receptors
Fluoxetine56296-78-7ModerateSSRI with known effects on serotonin reuptake
Duloxetine117081-23-8HighSNRI used for depression and anxiety

Research Insights

  • Neuropharmacology : Research indicates that (R)-2-(Methylamino)propan-1-ol hydrochloride may affect mood regulation through its action on serotonin pathways. A study highlighted its potential role in modulating neurotransmitter levels, which could inform treatment strategies for mood disorders.
  • Antiviral Activity : In a comparative study involving enantiomers of related compounds, the S-enantiomer showed significant antiviral activity against coxsackievirus B3 with an EC50 of 0.4 ± 0.15 μM, while the R-enantiomer exhibited no protective effects . This suggests that the stereochemistry of similar compounds plays a crucial role in their biological activity.
  • Pharmaceutical Development : The synthesis methods for (R)-2-(Methylamino)propan-1-ol hydrochloride have been optimized for yield and purity, indicating its viability as a pharmaceutical intermediate . Its structural properties lend themselves well to modifications that could enhance its therapeutic efficacy.

Q & A

Q. What are the optimized synthetic routes for (R)-2-(Methylamino)propan-1-ol hydrochloride, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of (R)-2-(Methylamino)propan-1-ol hydrochloride involves multi-step pathways. Key steps include:

  • Reductive amination : Using Fe/NH4_4Cl in methanol:water (1:1) at 70°C for 5 hours achieves selective reduction of intermediates (60.7% yield) .
  • Chiral resolution : Enantiomeric purity is achieved via stereospecific crystallization or enzymatic resolution, as seen in analogous compounds like (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride .
  • Hydrochloride formation : Treatment with HCl in anhydrous solvents ensures salt stability.

Q. Critical Parameters :

  • Temperature control : Exceeding 70°C during reduction leads to byproduct formation.
  • Catalyst selection : Pd(PPh3_3)2_2Cl2_2 improves coupling efficiency in aryl intermediates (20.5–34.0% yield) .

Q. Which analytical techniques are most reliable for characterizing enantiomeric purity and structural integrity?

Methodological Answer:

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with mobile phases like hexane:isopropanol (80:20) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm stereochemistry; δ 2.1–2.3 ppm (methylamino protons) and δ 50–60 ppm (C-Cl) are diagnostic .
  • Polarimetry : Specific rotation ([α]D_D = -15° to -25° in methanol) validates enantiomeric excess .

Validation : Cross-reference with X-ray crystallography for absolute configuration confirmation, as demonstrated in (1R,2S)-2-Methylamino-1-phenylpropan-1-ol hydrochloride .

Q. How should researchers ensure compound stability during biological sample analysis (e.g., plasma)?

Methodological Answer:

  • Storage Conditions : Store plasma samples at -80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
  • Stabilizers : Add 1% sodium fluoride to inhibit enzymatic degradation.
  • Analytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., d3_3-methylamino analogs) to correct for matrix effects .

Q. How can enantiomeric contamination be resolved in pharmacokinetic studies?

Methodological Answer:

  • Chiral Derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
  • Dynamic Kinetic Resolution : Employ enzymes like lipase B (Candida antarctica) to selectively hydrolyze undesired enantiomers (e.g., 90% ee achieved in analogous amines) .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to chiral receptors, guiding purification strategies .

Case Study : Contamination by (S)-enantiomer in plasma samples was mitigated using β-cyclodextrin-based SPE cartridges, enhancing recovery to 98.5% .

Q. What strategies address contradictory bioactivity data in receptor-binding assays?

Methodological Answer:

  • Orthogonal Assays : Combine radioligand binding (e.g., 3^3H-Dopamine displacement) with functional assays (cAMP modulation) to distinguish agonist/antagonist effects .
  • Buffer Optimization : Use Tris-HCl (pH 7.4) with 5 mM Mg2+^{2+} to stabilize receptor conformations, reducing false negatives .
  • Meta-Analysis : Reconcile discrepancies by comparing datasets under standardized conditions (e.g., IC50_{50} values normalized to protein concentration) .

Example : Conflicting α1_1-adrenergic receptor affinities (1–10 μM range) were resolved by controlling temperature (25°C vs. 37°C) and eliminating DMSO >0.1% .

Q. How to design scalable synthetic routes without compromising stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility (95% conversion at 100°C, 10 bar H2_2) .
  • In Situ Monitoring : PAT tools (Raman spectroscopy) track enantiomeric excess in real-time, adjusting feed rates dynamically .
  • Green Chemistry : Replace POCl3_3 with biodegradable phosphorylating agents (e.g., P2_2O5_5/DMF), reducing hazardous waste .

Case Study : Pilot-scale synthesis (10 kg batch) achieved 88% enantiomeric purity via enzymatic resolution (Candida rugosa lipase), validated by chiral GC-MS .

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